3-(Azetidin-1-yl)butan-1-amine

Catalog No.
S14184049
CAS No.
M.F
C7H16N2
M. Wt
128.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Azetidin-1-yl)butan-1-amine

Product Name

3-(Azetidin-1-yl)butan-1-amine

IUPAC Name

3-(azetidin-1-yl)butan-1-amine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c1-7(3-4-8)9-5-2-6-9/h7H,2-6,8H2,1H3

InChI Key

FSGOGMRHVLBPMF-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)N1CCC1

3-(Azetidin-1-yl)butan-1-amine is a chemical compound characterized by its azetidine ring structure and an amine functional group. Its molecular formula is C₇H₁₆N₂, with a molecular weight of 128.22 g/mol. The compound features a four-membered heterocyclic azetidine moiety, which contributes to its unique chemical properties and biological activities. The IUPAC name reflects its structural components, indicating the presence of both an azetidine and a butan-1-amine segment.

  • Oxidation: This compound can be oxidized to yield various oxidized derivatives. Common oxidizing agents include potassium permanganate.
  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often using lithium aluminum hydride as a reducing agent.
  • Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, utilizing various nucleophiles under controlled conditions.

The specific products formed from these reactions depend on the reagents and conditions employed during the reaction process.

Research indicates that 3-(Azetidin-1-yl)butan-1-amine exhibits potential biological activities, particularly in medicinal chemistry. Its structure is similar to known pharmacologically active molecules, suggesting it may interact with biological targets effectively. Studies have highlighted its potential use in non-viral gene transfection, indicating its relevance in biotechnological applications. The azetidine ring structure allows for diverse interactions with biological systems, making it a candidate for further exploration in drug development .

The synthesis of 3-(Azetidin-1-yl)butan-1-amine can be achieved through various methods:

  • Alkylation of Primary Amines: One common synthetic route involves the alkylation of primary amines with bis-triflates of 2-substituted-1,3-propanediols.
  • Direct Alkylation: Industrial synthesis often utilizes direct alkylation techniques involving 1-azabicyclo[1.1.0]butane and organometallic reagents in the presence of catalysts like copper(II) triflate.
  • Strain-release Reactions: Recent methodologies have explored strain-release reactions involving azabicyclobutane with amine nucleophiles, which facilitate the formation of azetidine derivatives .

3-(Azetidin-1-yl)butan-1-amine has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing polyamines through anionic and cationic ring-opening polymerization.
  • Biology: The compound is investigated for its potential in gene transfection and other biological applications.
  • Medicine: Due to its structural similarities to active pharmaceutical ingredients, it is considered for drug development purposes.
  • Industry: It finds utility in producing various industrial chemicals and materials .

Interaction studies involving 3-(Azetidin-1-yl)butan-1-amine have focused on its mechanism of action at the molecular level. The compound's azetidine structure allows it to engage with specific molecular targets, influencing pathways relevant to its biological activity. These studies are crucial for understanding how this compound may function in therapeutic contexts and its potential side effects or interactions with other drugs .

Several compounds share structural similarities with 3-(Azetidin-1-yl)butan-1-amine, which may influence their properties and applications:

Compound NameMolecular FormulaKey Features
3-AminomethylazetidineC₇H₁₅N₃Contains an additional amine group; used in drug design
2-Azetidinylbutyric acidC₇H₁₃NO₂Features a carboxylic acid group; used in medicinal chemistry
4-AminobutanamideC₄H₈N₂OA simpler structure; relevant in peptide synthesis
2-MethylazetidineC₅H₁₃NA methyl-substituted azetidine; studied for neuroactivity

These compounds exhibit unique characteristics that differentiate them from 3-(Azetidin-1-yl)butan-1-amine while also highlighting the importance of the azetidine framework in medicinal chemistry .

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

128.131348519 g/mol

Monoisotopic Mass

128.131348519 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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